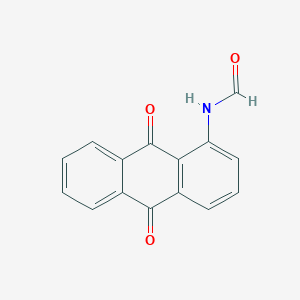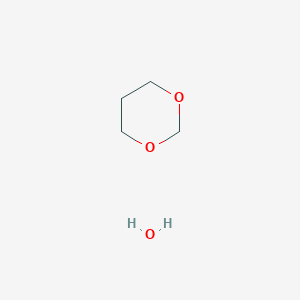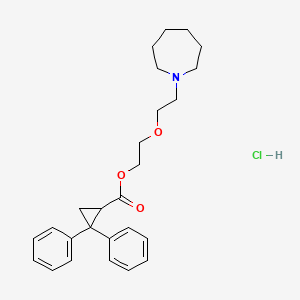![molecular formula C6H10O2 B14667261 6,7-Dioxabicyclo[3.2.1]octane CAS No. 51272-66-3](/img/structure/B14667261.png)
6,7-Dioxabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dioxabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C6H10O2. It is characterized by a unique structure that includes a dioxabicyclo ring system.
准备方法
Synthetic Routes and Reaction Conditions
6,7-Dioxabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the annulation of a new ring to an existing pyran or furan ring. This can be achieved through intramolecular cyclization of the hydroxy group at the carbenium-oxonium cation generated in the reaction . Another method involves the intramolecular nucleophilic substitution of the moiety in the α-position of the furan ring by the carboxyl group, leading to the formation of a bicyclic lactone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
6,7-Dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed using reagents like tributyltin hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the oxygen atoms in the dioxabicyclo ring system.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) or the RuCl3-NaIO4 system can be used.
Reduction: Tributyltin hydride generated in situ from bis(tributyltin) oxide and polymethylhydrogen siloxane.
Substitution: Reagents like thionyl chloride (SOCl2) in the presence of pyridine can promote skeletal rearrangement.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spiroketals, while reduction can yield various reduced forms of the compound .
科学研究应用
6,7-Dioxabicyclo[3.2.1]octane has several scientific research applications:
作用机制
The mechanism of action of 6,7-Dioxabicyclo[3.2.1]octane involves its ability to undergo ring-opening polymerization and other chemical transformations. The compound can act as a monomer in polymerization reactions, leading to the formation of polysaccharide analogues and other polymers . The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
相似化合物的比较
6,7-Dioxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar structure but differs in the position of the oxygen atoms.
7,8-Dioxabicyclo[4.2.1]nonane: Another bicyclic compound with a different ring size and structure.
8,9-Dioxabicyclo[5.2.1]decane: A larger bicyclic compound with additional carbon atoms in the ring system.
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
51272-66-3 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC 名称 |
6,7-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-5-4-6(3-1)8-7-5/h5-6H,1-4H2 |
InChI 键 |
CGPRNHALWNCCJE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(C1)OO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)

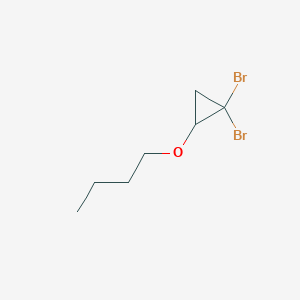
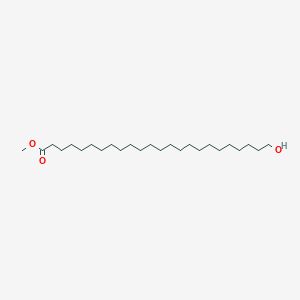
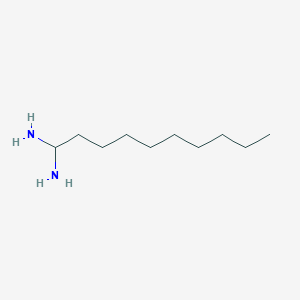
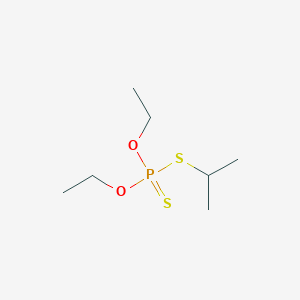
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
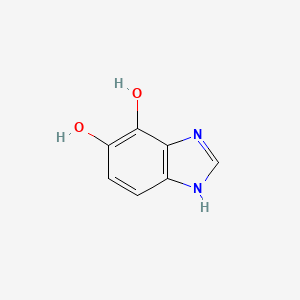
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
